molecular formula C8H15BrO B13080268 [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane

[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane

Cat. No.: B13080268
M. Wt: 207.11 g/mol
InChI Key: IYYAKMVHSLTPNG-UHFFFAOYSA-N
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Description

[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromo group and a methylpropan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane typically involves the reaction of cyclobutanol with 1-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromo group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted cyclobutane derivatives.

    Elimination: Formation of alkenes such as cyclobutene.

    Oxidation: Formation of cyclobutanol or cyclobutanone.

Scientific Research Applications

[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane can be compared with other similar compounds such as:

    [(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]octane: Similar in structure but with an additional chlorine atom and a longer carbon chain.

    1-Bromo-2-methylpropane: Lacks the cyclobutane ring and the oxy group, making it less complex.

    Cyclobutanol: Contains a hydroxyl group instead of the bromo and methylpropan-2-yloxy groups.

Biological Activity

[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane is an organic compound characterized by its unique structure, which includes a cyclobutane ring and a bromoalkoxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial properties and applications as a synthetic building block for various biologically active compounds.

The molecular formula of this compound is C10_{10}H19_{19}BrO, with a molecular weight of approximately 235.16 g/mol. The presence of the bromo substituent enhances its reactivity, making it suitable for nucleophilic substitution reactions, which are crucial in the synthesis of more complex organic molecules .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its structure allows it to interact with bacterial membranes and inhibit growth.

Case Study: Antibacterial Activity
A study assessed the antibacterial efficacy of various halogenated compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
This compound4060
Reference Compound (Ceftriaxone)0.14

The results indicated that while this compound displayed moderate antibacterial activity, it was less potent than ceftriaxone, a common antibiotic .

The proposed mechanism for the antibacterial activity involves disruption of bacterial cell membrane integrity, leading to increased permeability and eventual cell lysis. The bromo group is thought to play a significant role in this mechanism by enhancing lipophilicity and allowing better membrane penetration .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable in the development of new pharmaceuticals.

Synthesis Pathways
Several synthetic routes have been explored for producing this compound:

  • Nucleophilic Substitution Reactions : The bromo group can be replaced by various nucleophiles to create diverse derivatives.
  • Cyclization Reactions : The compound can also participate in cyclization reactions to form more complex cyclic structures.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeKey Characteristics
[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutaneHalogenated cycloalkaneIncreased reactivity due to iodine
[(1-Chloro-2-methylpropan-2-yl)oxy]cyclobutaneHalogenated cycloalkaneChlorine substitution alters reactivity
[(1-Bromo-3-methylbutan-2-yl)oxy]cyclobutaneHalogenated cycloalkaneDifferent alkyl chain affecting properties

This table illustrates how variations in halogenation and alkyl chain length influence the chemical behavior and biological activity of related compounds .

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

(1-bromo-2-methylpropan-2-yl)oxycyclobutane

InChI

InChI=1S/C8H15BrO/c1-8(2,6-9)10-7-4-3-5-7/h7H,3-6H2,1-2H3

InChI Key

IYYAKMVHSLTPNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CBr)OC1CCC1

Origin of Product

United States

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